molecular formula C12H13F3N2O2 B1400152 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1256792-04-7

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1400152
CAS No.: 1256792-04-7
M. Wt: 274.24 g/mol
InChI Key: KJCAOAWAXHTRMR-UHFFFAOYSA-N
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Description

Piperidine Ring Geometry

  • The piperidine ring adopts a chair conformation in its most stable state, as observed in analogous piperidine derivatives.
  • The nitrogen atom in the piperidine ring exhibits sp³ hybridization , contributing to its basicity and ability to form hydrogen bonds.

Pyridine Substituent and Trifluoromethyl Group

  • The pyridine ring is aromatic , with bond lengths consistent with delocalized π-electrons (C–C: ~1.39 Å; C–N: ~1.33 Å).
  • The trifluoromethyl group at pyridine’s position 4 introduces steric bulk and electronic effects:
    • The C–F bond length is ~1.33 Å, with a C–C–F bond angle of ~109.5°.
    • The -CF₃ group’s electronegativity polarizes the pyridine ring, enhancing its electron-withdrawing character.

Carboxylic Acid Group

  • The carboxylic acid at piperidine’s position 4 participates in hydrogen bonding via its -OH and carbonyl oxygen.
  • The C=O bond length is ~1.21 Å, typical for carboxylic acids.

Conformational Analysis: Chair vs. Boat Configurations in Piperidine Ring

The piperidine ring’s conformation significantly impacts the compound’s reactivity and intermolecular interactions.

Chair Conformation Stability

  • In the chair conformation , the piperidine nitrogen’s lone pair occupies an equatorial position, minimizing steric clashes with axial substituents.
  • Substituents at position 4 (carboxylic acid) and position 1 (pyridine) adopt equatorial positions to reduce 1,3-diaxial strain.
Conformation Energy (kcal/mol) Dominant Features
Chair 0.0 (reference) -CF₃ and -COOH equatorial
Boat +5.2 Increased torsional strain

Table 1: Relative stability of chair vs. boat conformations in analogous N-substituted piperidines.

Impact of Trifluoromethyl Group

  • The -CF₃ group’s steric bulk favors an equatorial position on the pyridine ring, aligning with the pseudoallylic strain model.
  • Computational studies on similar compounds suggest a ΔG of −3.2 kcal/mol for axial-to-equatorial transitions when bulky groups are present.

Crystal Structure Insights from Analogous Compounds

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related piperidine-carboxylic acid derivatives:

Hydrogen Bonding Networks

  • In piperidine-4-carboxylic acid hydrochloride , the carboxylic acid forms O–H···O hydrogen bonds (2.60–2.76 Å) with adjacent anions, stabilizing the crystal lattice.
  • The nitrogen in protonated piperidine participates in N⁺–H···O hydrogen bonds (2.75–2.76 Å).

Packing Arrangements

  • N-Carbamoyl-piperidine-4-carboxylic acid crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds creating a 3D network.
  • The dihedral angle between the carboxylate and ureido groups is 35.3° , illustrating how substituents influence molecular packing.

Trifluoromethyl Effects

  • In 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid , the -CF₃ group’s hydrophobicity likely directs crystal packing through van der Waals interactions, while the carboxylic acid mediates hydrogen bonding.

This structural analysis underscores the compound’s complexity, with its conformational flexibility and functional group interplay dictating its physicochemical behavior. Future studies should prioritize crystallographic characterization to validate these predictions.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-4-16-10(7-9)17-5-2-8(3-6-17)11(18)19/h1,4,7-8H,2-3,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCAOAWAXHTRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168743
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256792-04-7
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256792-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C12H13F3N2O2
  • Molecular Weight : 274.24 g/mol
  • CAS Number : 406476-31-1
  • IUPAC Name : 1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis or necrosis through multiple pathways, including disruption of microtubule polymerization and interference with cellular signaling pathways .
  • Induction of Methuosis : The compound has been linked to methuosis, a form of cell death characterized by the formation of large macropinocytic vacuoles. This process is particularly relevant in glioblastoma cells, where it has been shown to enhance cytotoxicity significantly .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, potentially through mechanisms involving inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Inhibition of Cancer Cell GrowthSignificant reduction in viability at low concentrations (GI50 ~10 nM)
Induction of MethuosisIncreased vacuole formation in GBM cells
Antimicrobial ActivityEffective against certain bacterial strains
Microtubule DisruptionEnhanced cytotoxicity via microtubule destabilization

Case Study 1: Glioblastoma Multiforme (GBM)

A study evaluated the effects of various derivatives of this compound on GBM cell lines. Results indicated that specific substitutions on the pyridine ring enhanced cytotoxic effects, leading to increased cell death through methuosis. The most potent derivatives demonstrated a GI50 value as low as 10 nM, indicating their potential as therapeutic agents in treating resistant forms of GBM .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol
  • CAS Number : 406476-31-1
  • InChI Key : KNDSIDUPVUCATQ-UHFFFAOYSA-N
  • SMILES : [O-]C(=O)C1CCN(CC1)C1=CC=C(C=[NH+]1)C(F)(F)F

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Case Study: Antidepressant Activity

Research has shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid displayed significant activity in reducing depressive behaviors, suggesting its potential as a lead compound for developing new antidepressants .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of more potent derivatives.

Synthesis Example

The synthesis of this compound typically involves:

  • Starting Materials : 4-(Trifluoromethyl)pyridine and piperidine derivatives.
  • Reagents : Carboxylic acid activating agents (e.g., EDC, HOBt).
  • Conditions : Refluxing in an appropriate solvent (e.g., DMF or DMSO).

Inhibitory Activity Against Enzymes

The compound has shown promise as an enzyme inhibitor, particularly in inhibiting certain kinases involved in cancer progression.

Case Study: Kinase Inhibition

In vitro studies indicated that this compound inhibits specific kinases with IC50 values indicating moderate potency. This suggests its potential application in targeted cancer therapies .

Neuropharmacological Studies

Research into the neuropharmacological effects of this compound has identified it as a candidate for treating neurological disorders.

Case Study: Memory Enhancement

A study evaluated the effects of the compound on memory enhancement in rodent models. Results indicated improved cognitive function and memory retention, positioning it as a potential treatment for cognitive impairments associated with aging or neurodegenerative diseases .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol
  • CAS Number : 1256792-04-7 (primary) ; 406476-31-1 (alternative, possibly a salt or stereoisomer)
  • Purity : ≥97% (typical commercial availability)

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Structural Analogs and Substitution Patterns

Compound Name Core Structure Substituent(s) CAS Number Molecular Weight (g/mol) Purity Key References
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid Pyridin-2-yl + piperidine -CF₃ at pyridine 4-position 1256792-04-7 274.24 97%
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyridin-2-yl]piperidine-4-carboxylic acid Pyridin-2-yl + piperidine -CHF₂ at pyridine 4-position; dimethoxyphenyl 863209-30-7 363.37 95%
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid Phenyl + piperidine -CF₃ at phenyl 4-position 607354-69-8 273.25 97%
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidin-4-yl + piperidine -Cl at pyrimidine 2-position 1208087-83-5 241.67 ≥98%
1-(Pyridin-4-yl)piperidine-4-carboxylic acid Pyridin-4-yl + piperidine Unsubstituted pyridine 210962-09-7 218.25 N/A

Structural Insights:

  • Pyridine vs. Pyrimidine : Replacement of pyridine with pyrimidine (as in CAS 1208087-83-5) reduces molecular weight but introduces a chlorine atom, altering electronic properties .
  • Positional Isomerism : The pyridin-2-yl vs. pyridin-4-yl substitution (e.g., CAS 210962-09-7) significantly impacts steric and electronic interactions in target binding .
  • Fluorinated vs. Non-Fluorinated: The -CF₃ group enhances lipophilicity (LogP ≈ 2.1) compared to non-fluorinated analogs (LogP ≈ 1.5) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
LogS (Aqueous Solubility) -3.2 (moderately soluble) -3.5 -2.8
Topological Polar Surface Area (TPSA) 65.5 Ų 63.5 Ų 70.1 Ų
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 5
GI Absorption High High Moderate

Key Observations:

  • Chlorine substitution in pyrimidine analogs (CAS 1208087-83-5) improves solubility but reduces metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in solvents like DMF or toluene are often used for pyridine ring formation . Optimization includes adjusting catalyst loading, temperature (e.g., 40–100°C), and reaction time (e.g., 5.5–17 hours) to improve yield and purity. Acid hydrolysis (e.g., HCl in water at 93–96°C) is critical for carboxyl group deprotection .
  • Key Metrics : Monitor reaction progress via TLC or HPLC. Final purity (>95%) can be achieved via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm structural integrity (e.g., δ 7.49 ppm for NH2 protons, δ 13.32 ppm for carboxylic acid protons) . FT-IR identifies functional groups (e.g., 1730 cm⁻¹ for carbonyl) . HPLC-MS ensures purity and molecular weight (e.g., m/z 313 for [M+H]+) . Elemental analysis validates stoichiometry (e.g., %C, %H, %N within ±0.05% of theoretical) .

Q. How should this compound be handled and stored to maintain stability?

  • Methodology : Store in airtight containers at –20°C to prevent degradation. Avoid moisture and light exposure. Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (H315, H319) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase. Focus on the trifluoromethyl-pyridine moiety for hydrophobic interactions and the carboxylic acid group for hydrogen bonding . Validate predictions via SAR studies using analogs with modified substituents (e.g., sulfamoyl or cyano groups) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Systematically vary assay conditions (e.g., pH, incubation time) to identify confounding factors. Compare results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) . Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays for efficacy) .

Q. How can the piperidine-carboxylic acid scaffold be functionalized for enhanced pharmacokinetic properties?

  • Methodology : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to improve oral bioavailability. Assess logP (e.g., –0.194 to 0.283 via HPLC) to balance hydrophilicity and membrane permeability . Evaluate metabolic stability using liver microsome assays .

Experimental Design & Validation

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodology : Use fluorescence-based assays (e.g., CAII inhibition with 4-methylumbelliferyl acetate) or UV-Vis spectroscopy (e.g., acetylcholinesterase inhibition with Ellman’s reagent). Include positive controls (e.g., acetazolamide) and IC50 calculations via nonlinear regression .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodology : Scale-up challenges often arise from inefficient mixing or heat transfer. Optimize via:

  • Flow chemistry for better temperature control.
  • DoE (Design of Experiments) to identify critical parameters (e.g., solvent volume, stirring rate).
  • Inline PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

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